molecular formula C20H34O5 B038985 11-Epiprostaglandin E1 CAS No. 24570-01-2

11-Epiprostaglandin E1

Número de catálogo B038985
Número CAS: 24570-01-2
Peso molecular: 354.5 g/mol
Clave InChI: GMVPRGQOIOIIMI-FZYGRIMQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of 11-Epiprostaglandin E1 derivatives involves various chemical strategies, including the mixed anhydride technique for amide derivatives with amino acids and some amines to study physiological functions (Sokolov et al., 1995). Another method includes the copper (I) catalyzed conjugate addition of the Grignard reagent for synthesizing d1-Prostaglandin E1 and d1-11-deoxyprostaglandin E1 (Bernady & Weiss, 1973).

Molecular Structure Analysis

Structural analysis and the stereochemistry of 11-Epiprostaglandin E1 derivatives have been extensively studied. For example, the13C NMR spectra of α-homologs of 11-deoxyprostaglandin E1 have been investigated to make stereochemical assignments and understand the structural implications of the molecule (Tolstikov et al., 1985).

Chemical Reactions and Properties

11-Epiprostaglandin E1 undergoes various chemical reactions that highlight its properties. For instance, the synthesis of 11-deoxy-8, 10-diazaprostaglandin E1 and its derivatives showcases the chemical versatility and reactivity of the compound, providing insights into its chemical behavior (Saijo et al., 1980).

Physical Properties Analysis

The physical properties of 11-Epiprostaglandin E1 derivatives, such as solubility, melting point, and stability, are crucial for understanding their behavior in biological systems. However, specific studies focusing on these properties were not directly identified, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties, including reactivity under different conditions, functional group behavior, and interactions with other molecules, are essential for comprehending the biological activities of 11-Epiprostaglandin E1. Research on its synthesis and the biological evaluation of its analogues, such as 10-oxa-11-deoxyprostaglandin E1, provides valuable information on its chemical nature and potential biological implications (Carroll et al., 1978).

Aplicaciones Científicas De Investigación

1. Cervical Ripening and Labor Induction

  • Application Summary : PGE1 plays a critical role in cervical ripening by increasing inflammatory mediators in the cervix and inducing cervical remodeling . It is used in the induction of labor, a process that occurs in up to 25% of all term pregnancies around the world .
  • Methods of Application : PGE1 is administered in a formulation identical to endogenous PGE2, known as dinoprostone . It is used to stimulate interleukin-8, an inflammatory cytokine that promotes the influx of neutrophils and induces remodeling of the cervical extracellular matrix .
  • Results or Outcomes : Both dinoprostone and misoprostol (a PGE1 analog) are effective in cervical ripening and labor induction, but they differ in their clinical and pharmacological profiles . Misoprostol has been shown to elicit a dose-dependent effect on myometrial contractility, which may affect rates of uterine tachysystole in clinical practice .

2. Management of Congenital Diaphragmatic Hernia

  • Application Summary : PGE1 is used in the management of pulmonary hypertension (PH) associated with congenital diaphragmatic hernia (CDH), a rare congenital anomaly . CDH is complicated by PH, pulmonary hypoplasia, and myocardial dysfunction, each of which have significant impact on short-term clinical management and long-term outcomes .
  • Methods of Application : PGE1 is administered by intravenous infusion . It is used to maintain ductal patency in newborn infants in the setting of suspected duct-dependent congenital heart disease .
  • Results or Outcomes : The use of PGE1 in CDH management is a recent strategy and is still under investigation . The therapeutic intent is to maintain ductal patency as a “pressure relief valve” to reduce the effective afterload on the right ventricle, optimize cardiac function, and support pulmonary and systemic blood flow .

3. Treatment of Diabetic Peripheral Neuropathy

  • Application Summary : PGE1 is used in the treatment of diabetic peripheral neuropathy, a common complication of diabetes mellitus. This condition affects the nerves in the extremities and can cause symptoms such as pain, tingling, and numbness .
  • Methods of Application : PGE1 is administered in combination with lipoic acid, an antioxidant that is thought to help protect nerve cells from damage . The specific dosage and administration schedule would depend on the patient’s condition and should be determined by a healthcare professional .

4. Management of Critical Congenital Cardiac Disease

  • Application Summary : PGE1 is widely used in the NICU in critical congenital cardiac disease to maintain ductal patency and facilitate pulmonary and systemic blood flow . In situations of supra-systemic right ventricular pressures, including congenital diaphragmatic hernia, PGE1 infusion has been used with the therapeutic intent to maintain ductal patency as a “pressure relief valve” to reduce the effective afterload on the right ventricle (RV), optimize cardiac function and support pulmonary and systemic blood flow .
  • Methods of Application : PGE1, a prostaglandin analog, is administered by intravenous infusion . It is typically used to maintain ductal patency in newborn infants in the setting of suspected duct-dependent congenital heart disease .
  • Results or Outcomes : The use of PGE1 in the management of critical congenital cardiac disease is a well-established practice . It helps to ensure adequate systemic or pulmonary blood flow or mixing until definitive surgical intervention .

Safety And Hazards

11-Epiprostaglandin E1 is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is toxic if swallowed and suspected of damaging fertility or the unborn child .

Direcciones Futuras

One of the more recent management strategies is the use of prostaglandin E1 (PGE1) infusion in the management of pulmonary hypertension (PH) associated with congenital diaphragmatic hernia (CDH). PGE1 is widely used in the NICU in critical congenital cardiac disease to maintain ductal patency and facilitate pulmonary and systemic blood flow . This paper reviews the current evidence for use of PGE1 in the CDH population and the opportunities for future investigations .

Propiedades

IUPAC Name

7-[(1R,2R,3S)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVPRGQOIOIIMI-FZYGRIMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347932
Record name 11-Epiprostaglandin E1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Epiprostaglandin E1

CAS RN

24570-01-2
Record name 11-Epiprostaglandin E1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024570012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Epiprostaglandin E1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-EPIPROSTAGLANDIN E1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0DO49Q8Y4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Epiprostaglandin E1
Reactant of Route 2
11-Epiprostaglandin E1
Reactant of Route 3
11-Epiprostaglandin E1
Reactant of Route 4
11-Epiprostaglandin E1
Reactant of Route 5
11-Epiprostaglandin E1
Reactant of Route 6
11-Epiprostaglandin E1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.